![molecular formula C8H10ClNO4S2 B2699215 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride CAS No. 677782-39-7](/img/structure/B2699215.png)
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride
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Overview
Description
“4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C8H10ClNO4S2 and a molecular weight of 283.75 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H10ClNO4S2 .Scientific Research Applications
Efficient Generation of Sulfene
Chlorosulfonylmethylene(dimethyl)ammonium chloride, a derivative of sulfonyl chloride, is utilized as a highly reactive dehydrating agent. This compound facilitates efficient access to various cyclic sulfone derivatives through cycloaddition reactions with imines, nitrones, and 1,3-diazabutadiene derivatives, directly generating sulfene from corresponding sulfonic acids (Prajapati et al., 1993).
Synthesis of Sulfonamide Derivatives
Sulfonamide derivatives have been synthesized from Ampyrone with different benzene sulfonyl chlorides, yielding compounds with significant antimicrobial and antioxidant activities. This synthesis process underscores the potential of sulfonyl chloride derivatives in creating biologically active molecules (Badgujar et al., 2018).
Friedel-Crafts Sulfonylation
Utilizing 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a reaction medium and Lewis acid catalyst, the Friedel-Crafts sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride demonstrated enhanced reactivity and yields. This process highlights the role of sulfonyl chloride in facilitating sulfonylation under ambient conditions, with implications for the synthesis of diaryl sulfones (Nara et al., 2001).
Eco-friendly Synthesis of Sulfonamides
An environmentally friendly method for synthesizing N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide from toluene sulfonyl chloride highlights the potential of sulfonyl chloride derivatives in sustainable chemistry. This method emphasizes the synthesis's technical value and environmental protection aspects (Zhou Zeng-yong, 2008).
Novel Synthesis of Heterocycles
Alkylsulfamoyl chlorides serve as versatile units for synthesizing heterocycles, sulfamates, and sulfonamides, illustrating the diverse applications of sulfonyl chloride derivatives in creating biologically active compounds for crop protection. This synthesis process involves reacting amine hydrochlorides, isocyanates, aziridines, or tertiary alcohols with suitable sulfuric acid derivatives to produce novel alkylsulfamoyl chlorides (Hamprecht et al., 1981).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(dimethylsulfamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO4S2/c1-10(2)16(13,14)8-5-3-7(4-6-8)15(9,11)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMTDYGPKNEOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
677782-39-7 |
Source
|
Record name | 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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